![molecular formula C8H5N5 B12638341 2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene CAS No. 946387-54-8](/img/structure/B12638341.png)
2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,10,12-pentazatricyclo[74003,7]trideca-1(13),2,4,7,9,11-hexaene is a complex heterocyclic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo condensation reactions followed by cyclization to form the desired tricyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted tricyclic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
- Tetracyclo[4.2.2.2 2,5 .0 1,6 ]dodeca-7,9-triene
- Tricyclo[6.2.0.0(3,6)]deca-1(8),2,6-triene
Uniqueness
2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene is unique due to its high nitrogen content and tricyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
946387-54-8 |
|---|---|
Molekularformel |
C8H5N5 |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene |
InChI |
InChI=1S/C8H5N5/c1-5-7(2-9-3-10-5)13-8-6(1)11-4-12-8/h1-4H,(H,11,12,13) |
InChI-Schlüssel |
NRSIXGGRIGWASP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC3=CN=CN=C31)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)
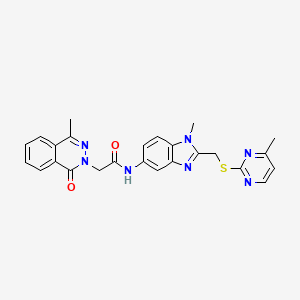
![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)

![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)


![4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)](/img/structure/B12638312.png)
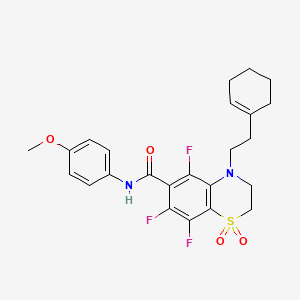
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)
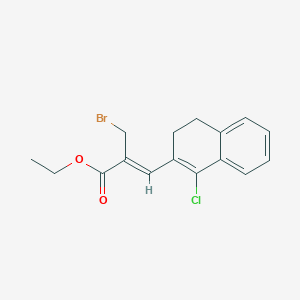
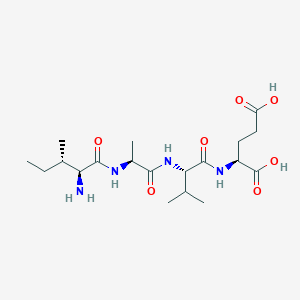
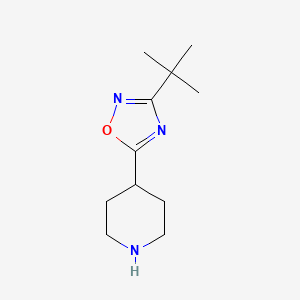
![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
